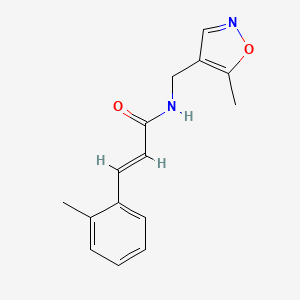![molecular formula C11H15N5 B2904668 N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide CAS No. 326010-70-2](/img/structure/B2904668.png)
N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide” is an organic compound that contains an aminomethyl group . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with aldehydes or ketones to form imine derivatives, also known as Schiff bases . The imidazolin-2-imino group, an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines, is often used in these reactions . The exocyclic nitrogen atom in this group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an aminomethyl group and an imidazolin-2-imino group . The exocyclic nitrogen atom in the imidazolin-2-imino group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Scientific Research Applications
Neuroprotective Effects
Research has indicated that biguanides, including derivatives similar to N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide, can have neuroprotective effects. A study showed that these compounds could decrease the level of free-radical oxidation, suggesting a potential role in reducing oxidative stress and providing neuroprotection under conditions of ischemia-reperfusion in the brain (Popova et al., 2011).
Antiproliferative Activity
Compounds structurally related to this compound have been synthesized and tested for their antiproliferative activity. Novel derivatives of isoindoline exhibited significant antiproliferative effects on various cell lines, indicating potential applications in cancer treatment (Sović et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of similar compounds have been extensively studied. For instance, the reaction of phenylhydrazides of N-acyl-β-phenyl-β-alanine with phosphorus oxychloride leads to the formation of 1-methyl-3-benzylidene-2-iminoindoline, demonstrating the versatility of such compounds in synthetic chemistry (Zabrodnyaya et al., 1980).
Antihyperglycemic Evaluation
Carboximidamides derived from cyanamides linked with the pyrimidine moiety, related to the chemical structure of interest, have shown significant antihyperglycemic effects. These compounds were effective in decreasing serum glucose levels and restoring liver and kidney function markers in a diabetic model, indicating potential therapeutic applications for diabetes (Moustafa et al., 2021).
Heterocyclic Derivatives Synthesis
The synthesis of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline demonstrates the chemical reactivity and potential pharmaceutical applications of compounds related to this compound. These studies contribute to the development of new drugs and materials (Peyrot et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes like beta-secretase 1 . This enzyme plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity
Biochemical Pathways
Compounds that target beta-secretase 1 are often involved in pathways related to the processing of app .
Result of Action
Compounds that interact with beta-secretase 1 may influence the processing of app, potentially affecting cellular functions .
Properties
IUPAC Name |
N-(diaminomethylidene)-2-methyl-2,3-dihydroindole-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-7-6-8-4-2-3-5-9(8)16(7)11(14)15-10(12)13/h2-5,7H,6H2,1H3,(H5,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFDVPAOUUJQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=N)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2904585.png)
![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid](/img/structure/B2904588.png)

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2904590.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2904591.png)
![Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2904592.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)
![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)


![2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2904604.png)
![N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904605.png)


